molecular formula C14H19NO3 B12523663 Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate CAS No. 820244-29-9

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate

Cat. No.: B12523663
CAS No.: 820244-29-9
M. Wt: 249.30 g/mol
InChI Key: UMHBZZSNNDTZJB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is an organic compound with a complex structure that includes a methyl ester, a ketone, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate typically involves multi-step organic reactions. One common method is the alkylation of a primary amine followed by esterification. The reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and acidic or basic conditions for esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds with biological macromolecules, while the ester and ketone groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole

Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications .

Properties

CAS No.

820244-29-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-methyl-5-(N-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C14H19NO3/c1-11(9-10-13(16)18-3)14(17)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

UMHBZZSNNDTZJB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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